molecular formula C18H12S B1455104 9,10-Dihydro-9,10-[3,4]thiophenoanthracene CAS No. 42490-26-6

9,10-Dihydro-9,10-[3,4]thiophenoanthracene

Cat. No.: B1455104
CAS No.: 42490-26-6
M. Wt: 260.4 g/mol
InChI Key: GFAFZYPBTKDJBD-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-[3,4]thiophenoanthracene is a synthetic organic compound belonging to the class of heterocyclic aromatic hydrocarbons. In this compound, a sulfur atom replaces one carbon atom in a phenanthrene structure, which is a core structure found in many organic compounds. It is characterized by its white to light yellow crystalline powder form and has a molecular formula of C18H12S with a molecular weight of 260.35 g/mol .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its reactivity may vary depending on the experimental setup .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosage is essential for its safe and effective use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 9,10-dihydroanthracene with sulfur-containing reagents to introduce the thiophene ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and GC to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in 9,10-Dihydro-9,10-[3,4]thiophenoanthracene can undergo oxidation reactions, potentially leading to the formation of sulfoxide or sulfone derivatives.

    Substitution: The aromatic rings of the compound can participate in electrophilic aromatic substitution reactions, where a hydrogen atom is replaced by another functional group.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Substitution Reagents: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions under controlled conditions.

Major Products

    Oxidation Products: Sulfoxide or sulfone derivatives.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

9,10-Dihydro-9,10-[3,4]thiophenoanthracene has diverse applications in scientific research due to its unique properties:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydro-9,10-dihydroxyphenanthrene: A compound with similar structural features but with hydroxyl groups instead of a thiophene ring.

    9,10-Dihydro-9,10-(3’,4’)-Furanoanthracene-12,14-Dione: Another structurally related compound with a furan ring instead of a thiophene ring.

Uniqueness

9,10-Dihydro-9,10-[3,4]thiophenoanthracene is unique due to the presence of the thiophene ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

17-thiapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15,18-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12S/c1-2-6-12-11(5-1)17-13-7-3-4-8-14(13)18(12)16-10-19-9-15(16)17/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAFZYPBTKDJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CSC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: Why is 9,10-dihydro-9,10-[3,4]thiophenoanthracene of interest for conjugated polymer synthesis?

A: This compound, with its unique structure incorporating a thiophene unit fused to an anthracene core, offers intriguing possibilities for tailoring the optoelectronic properties of resulting polymers []. The thiophene unit acts as an electron-rich donor, while the anthracene core provides a rigid, planar structure []. This combination influences the polymer's electronic band gap and charge transport characteristics, crucial factors for applications like organic solar cells and transistors.

Q2: How is this compound polymerized, and what are the properties of the resulting polymers?

A: The research highlights the successful polymerization of this compound via direct arylation polycondensation (DAP) []. This method, employing a chloride-promoted reaction with dibromo monomers, leads to well-defined conjugated polymers []. The synthesized polymers demonstrate promising features such as high molecular weight (up to 38,000 g/mol) and excellent film-forming abilities [], both essential for device fabrication. The optical and electrochemical properties of these polymers, influenced by the structure of this compound, are currently being investigated for their potential in optoelectronic devices.

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